Corynantheine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antiparasitic Properties

Corynantheine has been investigated for its potential as an antiparasitic agent, particularly against Leishmania parasites, which cause leishmaniasis, a neglected tropical disease. Studies have shown that Corynantheine exhibits leishmanicidal activity against various Leishmania species in vitro and in vivo models. [] It is believed to work by inhibiting the parasite's growth and development.

Further research is needed to fully understand the efficacy and safety of Corynantheine as a potential antiparasitic treatment, including clinical trials to evaluate its effectiveness in humans.

Antibacterial and Antifungal Properties

Studies have also explored the potential of Corynantheine as an antibacterial and antifungal agent. It has been shown to exhibit activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [] However, the mechanisms of action against these pathogens are not fully understood, and further research is needed to determine its potential therapeutic applications.

Neuroprotective Effects

Emerging research suggests that Corynantheine may have neuroprotective properties. Studies in animal models have shown that it may protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in various neurodegenerative diseases like Alzheimer's and Parkinson's disease. [] However, more research is required to understand the potential benefits of Corynantheine in the context of these diseases.

Corynantheine is a complex alkaloid belonging to the family of monoterpene indole alkaloids, which are primarily derived from plants in the Apocynaceae family. This compound exhibits a unique chemical structure characterized by a fused indole and isoquinoline skeleton. Corynantheine is often found in various species of the genus Mitragyna, particularly in Mitragyna speciosa, commonly known as kratom. The compound is notable for its potential therapeutic effects, which have attracted significant interest in both pharmacological research and traditional medicine practices.

- Reduction Reactions: Corynantheine can be reduced to form dihydrocorynantheine and other derivatives through enzymatic processes involving reductases such as heteroyohimbine synthase.

- Oxidation Reactions: The compound can undergo oxidation to yield various derivatives, including mitragynine, which is the most abundant alkaloid in kratom and has garnered attention for its potential analgesic properties .

- Stereoselective Reactions: Corynantheine can be synthesized via asymmetric synthesis methods, highlighting its stereochemical complexity and the importance of chirality in its biological activity .

Corynantheine exhibits a range of biological activities that are of considerable interest:

- Analgesic Effects: Similar to other alkaloids derived from Mitragyna speciosa, corynantheine has been studied for its pain-relieving properties, which may provide an alternative to conventional opioids .

- Psychotropic Effects: Research indicates that corynantheine may influence neurotransmitter systems, potentially offering anxiolytic and antipsychotic effects, akin to other compounds within the same family .

- Antimicrobial Activity: Some studies suggest that corynantheine may possess antimicrobial properties, although more research is needed to fully understand its efficacy against various pathogens .

Several methods have been developed for the synthesis of corynantheine, reflecting its structural complexity:

- Total Synthesis: Traditional organic synthesis methods have been employed to create corynantheine from simpler precursors. Notable approaches include the use of intramolecular reactions and stereoselective catalysis .

- Biosynthetic Pathways: Recent advancements in synthetic biology have enabled the engineering of microbial systems to produce corynantheine through biosynthetic pathways. This method utilizes genetically modified yeast strains capable of synthesizing precursors like strictosidine from geranyl diphosphate .

- Asymmetric Synthesis: Techniques involving chiral catalysts have been developed to achieve enantioselective synthesis of corynantheine and its derivatives, enhancing the yield of specific stereoisomers .

Corynantheine has several potential applications:

- Pharmaceutical Development: Due to its analgesic and psychotropic properties, corynantheine is being investigated for use in pain management therapies and as an alternative treatment for anxiety disorders.

- Research Tool: As a model compound for studying indole alkaloids, corynantheine serves as a valuable tool in pharmacological research aimed at understanding the mechanisms of action of similar compounds .

- Natural Products Chemistry: Its unique structure makes corynantheine an interesting subject for synthetic chemists aiming to develop new methodologies for alkaloid synthesis.

Research on corynantheine's interactions with biological systems is ongoing. Key areas of focus include:

- Neurotransmitter Interaction: Studies are exploring how corynantheine interacts with receptors involved in pain perception and mood regulation, particularly those related to serotonin and dopamine pathways .

- Synergistic Effects with Other Alkaloids: Investigations into how corynantheine may work synergistically with other alkaloids from Mitragyna speciosa could provide insights into enhancing therapeutic effects while minimizing side effects .

Corynantheine shares structural and functional similarities with several other alkaloids. Here are some notable comparisons:

| Compound Name | Structural Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Yohimbine | Indole alkaloid with a similar core structure | Antidepressant, aphrodisiac | Well-studied with established uses |

| Mitragynine | Derived from the same biosynthetic pathway | Analgesic, stimulant | Most abundant alkaloid in kratom |

| Ajmalicine | Related isoquinoline structure | Antihypertensive | Distinct cardiovascular effects |

| Serpentine | Similar indole framework | Antipsychotic | Unique receptor binding profile |

Corynantheine's uniqueness lies in its specific stereochemistry and potential therapeutic applications that differentiate it from these similar compounds. Its role as a precursor in the biosynthesis of other significant alkaloids further emphasizes its importance within this chemical family.

Botanical Sources in Uncaria and Mitragyna Species

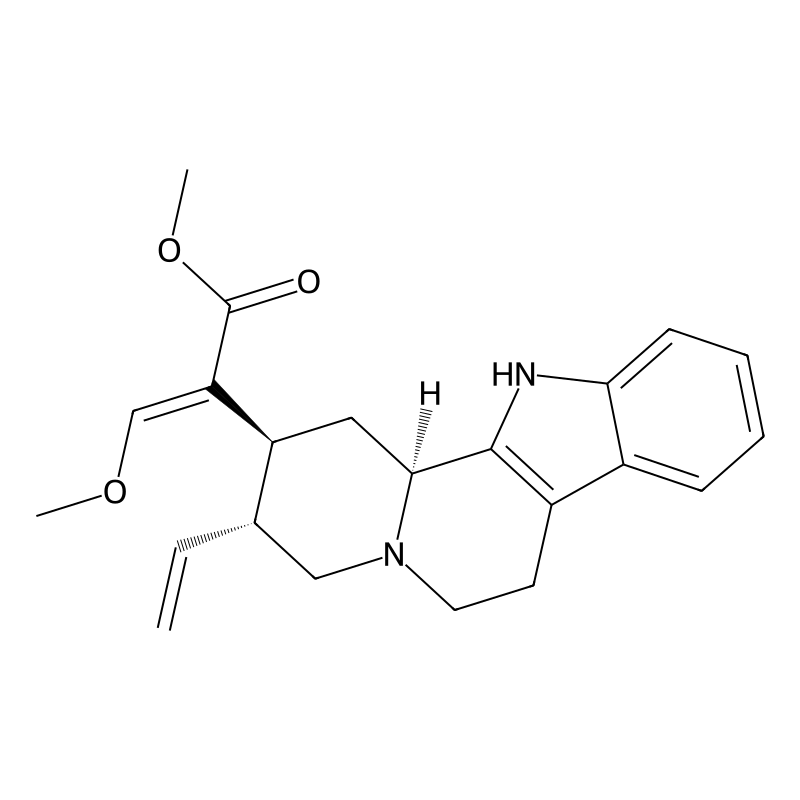

Corynantheine represents a monoterpenoid indole alkaloid with the molecular formula C₂₂H₂₆N₂O₃ and a molecular weight of 366.5 grams per mole [3]. This alkaloid exhibits significant structural complexity, featuring the systematic International Union of Pure and Applied Chemistry name methyl (E)-2-[(2S,3R,12bS)-3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [3]. The compound possesses multiple stereogenic centers with (2S,3R,12bS) configuration, contributing to its three-dimensional architecture and biological specificity [3].

The primary botanical sources of corynantheine are concentrated within the Rubiaceae family, particularly among Uncaria and Mitragyna species [8] [11]. Uncaria rhynchophylla, commonly known as Gou Teng in Chinese traditional medicine, represents one of the most significant sources of corynantheine [8] [12]. This species, native to China and Southeast Asia, accumulates corynantheine predominantly in stems and leaves [8]. Research has demonstrated that corynantheine occurs alongside other monoterpene indole alkaloids in Uncaria rhynchophylla, including corynoxine, isorhynchophylline, and dihydrocorynantheine [8] [32].

Uncaria sinensis constitutes another important botanical source, where corynantheine has been consistently detected through high-performance liquid chromatography analysis [3]. This species shares similar geographic distribution with Uncaria rhynchophylla, spanning regions of China and Southeast Asia [3]. The alkaloid content in Uncaria sinensis varies seasonally and depends on environmental conditions and plant maturity [3].

Mitragyna speciosa, commonly referred to as kratom in Thailand and Biak Biak in Malaysia, represents a particularly significant source of corynantheine-type alkaloids [11] [13]. This Southeast Asian species has been extensively studied for its alkaloid composition, with corynantheine serving as a precursor to other bioactive compounds such as mitragynine [11] [13]. The leaves of Mitragyna speciosa contain corynantheine as part of a complex alkaloid profile that includes speciogynine, 7-hydroxymitragynine, and related monoterpene indole alkaloids [11].

| Plant Species | Family | Geographic Distribution | Part Containing Alkaloid | Common Names |

|---|---|---|---|---|

| Uncaria rhynchophylla | Rubiaceae | China, Southeast Asia | Stems, leaves | Gou Teng (Chinese) |

| Uncaria sinensis | Rubiaceae | China, Southeast Asia | Stems, leaves | Chinese Cat's Claw |

| Mitragyna speciosa | Rubiaceae | Southeast Asia (Thailand, Malaysia) | Leaves | Kratom, Biak Biak |

| Corynanthe johimbe | Rubiaceae | West Africa | Bark | Yohimbe |

| Pseudocinchona africana | Rubiaceae | Africa | Bark | African Pseudocinchona |

Historical isolation studies have also identified corynantheine in Corynanthe johimbe and Pseudocinchona africana, both African species within the Rubiaceae family [36]. These early discoveries established the taxonomic distribution of corynantheine across geographically distinct regions, indicating the evolutionary conservation of biosynthetic pathways within the Rubiaceae family [36].

Enzymatic Mechanisms in Monoterpene Indole Alkaloid Biosynthesis

The biosynthetic pathway leading to corynantheine involves a sophisticated series of enzymatic transformations that exemplify the complexity of monoterpene indole alkaloid biosynthesis [14] [15]. The pathway initiates with the decarboxylation of tryptophan by tryptophan decarboxylase (EC 4.1.1.28), a pyridoxal 5'-phosphate-dependent enzyme that converts the amino acid precursor to tryptamine [24] [27]. This initial step represents the committed entry point into monoterpene indole alkaloid biosynthesis and occurs specifically in the epidermis of young leaves in alkaloid-producing plants [27].

The condensation of tryptamine with secologanin is catalyzed by strictosidine synthase (EC 4.3.3.2), which facilitates the formation of strictosidine through a formal Pictet-Spengler reaction [23]. Strictosidine synthase operates through a sophisticated mechanism wherein tryptamine binds at the bottom of the enzyme's active site pocket, stabilized by Glu 309 through hydrogen bonding with the primary amine group [23]. The indole ring of tryptamine is further stabilized by π-π interactions with Phe 226 and Tyr 151 residues [23]. Secologanin binding occurs at the pocket entrance, where His 307 and His 277 interact with the glucose moiety [23]. The catalytic mechanism proceeds through Schiff base formation between secologanin's aldehyde group and tryptamine's amine group, followed by deprotonation of tryptamine's carbon-2 by Glu 309 [23].

Following strictosidine formation, strictosidine glucosidase (EC 3.2.1.105) catalyzes the crucial deglycosylation step that activates the molecule for subsequent transformations [22]. This enzyme removes the glucose moiety, generating a reactive strictosidine aglycone that exists in multiple isomeric forms including 4,21-dehydrogeissoschizine [22]. The aglycone intermediate is highly unstable and undergoes rapid isomerization to various forms depending on the cellular environment [22].

Geissoschizine synthase represents a critical reductase that converts strictosidine aglycone to 19E-geissoschizine, establishing the corynanthe-type alkaloid skeleton [22] [29]. This medium-chain alcohol dehydrogenase utilizes NADPH as a cofactor and catalyzes the reduction of the iminium intermediate formed from strictosidine aglycone [22]. The enzyme demonstrates substrate specificity for the corynanthe pathway and plays a crucial role in directing flux toward corynantheine and related alkaloids [29].

Cytochrome P450 enzymes provide additional diversity in the biosynthetic pathway through oxidative rearrangements and cyclizations [31]. Recent research has identified three distinct cytochrome P450 enzymes that transform 19E-geissoschizine into different alkaloid scaffolds, including strychnos-type, sarpagan-type, akuammiline-type, and mavacurane-type structures [31]. These enzymes demonstrate remarkable selectivity despite sharing 51-75% amino acid identity, with minimal active site changes modulating product specificity [31].

| Enzyme | EC Number | Substrate | Product | Cofactor/Requirement | Role in Pathway |

|---|---|---|---|---|---|

| Tryptophan Decarboxylase (TDC) | EC 4.1.1.28 | Tryptophan | Tryptamine | Pyridoxal 5'-phosphate (PLP) | Initial step - amino acid decarboxylation |

| Strictosidine Synthase (STR) | EC 4.3.3.2 | Tryptamine + Secologanin | Strictosidine | None (acid catalysis) | Condensation to form universal monoterpene indole alkaloid precursor |

| Strictosidine Glucosidase (SGD) | EC 3.2.1.105 | Strictosidine | Strictosidine aglycone | None | Deglycosylation to activate strictosidine |

| Geissoschizine Synthase (GS) | Not assigned | Strictosidine aglycone | 19E-geissoschizine | NADPH | Reduction to form corynanthe skeleton |

| Medium-Chain Alcohol Dehydrogenase | EC 1.1.1.1 | Aldehydes/Ketones | Reduced alkaloid intermediates | NAD(P)H | Reduction of carbonyl groups |

| Cytochrome P450 Enzymes | EC 1.14.14.1 | Various alkaloid intermediates | Oxidized/rearranged alkaloids | NADPH, Heme, Cytochrome P450 reductase | Oxidative rearrangements and cyclizations |

The spatial organization of these biosynthetic enzymes within plant tissues demonstrates remarkable compartmentalization [27]. Early-stage enzymes including tryptophan decarboxylase and strictosidine synthase are expressed specifically in the upper and lower epidermis of young leaves [27]. Late-stage enzymes responsible for further alkaloid modifications are localized in laticifer and idioblast cells within the leaf mesophyll [27]. This spatial separation allows for precise control of metabolic flux and prevents potential toxicity from alkaloid intermediates [27].

Role of Strictosidine as a Universal Biosynthetic Precursor

Strictosidine functions as the universal biosynthetic precursor for over 3,000 monoterpene indole alkaloids, including corynantheine [17] [19] [21]. This remarkable compound represents the last common intermediate in all monoterpene indole alkaloid pathways and serves as the branch point from which diverse alkaloid structures emerge [17] [19]. The biosynthetic power of strictosidine becomes evident after deglycosylation, when the resulting aglycone undergoes numerous types of isomerizations and cyclizations that generate the structural diversity characteristic of this alkaloid family [19].

The formation of strictosidine from secologanin and tryptamine represents a highly conserved biosynthetic step across multiple plant families, including Apocynaceae, Loganiaceae, and Rubiaceae [20] [27]. Strictosidine synthase demonstrates complete stereoselectivity in vitro, producing exclusively the 3α(S) configuration rather than the 3β(R) epimer vincoside [16] [19]. This stereochemical specificity is crucial for subsequent transformations, as the 3α configuration is required for the formation of bridged alkaloid skeletons characteristic of corynantheine and related compounds [19].

The universal nature of strictosidine as a precursor has been demonstrated through extensive feeding studies using radiolabeled precursors [16] [19]. These investigations have confirmed that strictosidine is incorporated into alkaloids representing all major structural classes, including corynanthe-type (such as corynantheine), aspidosperma-type (such as tabersonine), and iboga-type (such as catharanthine) alkaloids [16] [19]. The transformation pathways from strictosidine to these diverse structures involve complex rearrangements that maintain the carbon skeleton while generating distinct ring systems and functional group patterns [19].

Recent advances in heterologous expression systems have enabled the reconstitution of strictosidine biosynthesis in microbial hosts [14] [15] [21]. Successful production of strictosidine in Nicotiana benthamiana required the co-expression of 14 enzymes, with a major latex protein-like enzyme from Nepeta proving critical for improving flux through the iridoid pathway [14]. These studies have yielded strictosidine at concentrations approaching 0.5 milligrams per liter in yeast systems and have demonstrated the feasibility of producing downstream alkaloids including corynantheidine, a direct precursor to corynantheine [21] [28].

The biosynthetic versatility of strictosidine is further illustrated by its ability to serve as a precursor for halogenated monoterpene indole alkaloids [17]. Recent work has demonstrated the conversion of individual haloindole derivatives to 19 different new-to-nature haloserpentine and haloalstonine analogs, highlighting the potential for engineering novel alkaloid structures from the strictosidine scaffold [17]. This capability underscores the importance of strictosidine as both a natural biosynthetic hub and a platform for synthetic biology applications [17].

The chemical reactivity of strictosidine aglycone enables multiple competing reaction pathways that generate structural diversity [18] [19]. After deglycosylation by strictosidine glucosidase, the aglycone can exist in numerous isomeric forms that undergo different cyclization patterns [18]. The reactive hemiacetal intermediate can open to form a dialdehyde that subsequently reacts with the secondary amine of the strictosidine framework [18]. Alternative reaction pathways can produce vallesiachotamine or lead to the formation of 4,21-dehydrocorynantheine aldehyde, which serves as an intermediate in corynantheine biosynthesis [18].

The evolutionary significance of strictosidine as a universal precursor is reflected in the conservation of strictosidine synthase across alkaloid-producing plant species [19] [26]. Phylogenetic analysis reveals that strictosidine synthase belongs to a family of enzymes characterized by six-bladed β-propellers and three α-helices [26]. While typical strictosidine synthases contain conserved catalytic residues including Glu-309, some plant species possess strictosidine synthase-like proteins that lack these key residues and exhibit altered or absent catalytic activity [26]. These atypical enzymes may represent evolutionary intermediates or may serve alternative functions in plant metabolism [26].

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₆N₂O₃ |

| Molecular Weight | 366.5 g/mol |

| CAS Registry Number | 18904-54-6 |

| Melting Point (α-form) | 103-107°C |

| Melting Point (β-form) | 165-166°C |

| Optical Rotation | [α]ᴅ +28° (c = 1 in methanol) |

| UV Maximum (methanol) | 227, 280, 291 nm |

| Log ε values | 4.64, 3.82, 3.80 |

| InChI Key | TZUGIFAYWNNSAO-XPOGPMDLSA-N |

| Stereochemistry | (2S,3R,12bS) configuration |

The total synthesis of corynantheine-type alkaloids has undergone significant evolution since the pioneering work of the 1960s. The historical development began with Van Tamelen and Wright's landmark total synthesis of racemic corynantheine in 1964, which established the foundational strategies for accessing these complex monoterpene indole alkaloids [1] [2]. This early work demonstrated the feasibility of constructing the challenging tetracyclic indoloquinolizidine framework, setting the stage for subsequent innovations.

Early methodological approaches relied heavily on classical organic transformations, with Van Tamelen and Scullard achieving the first total synthesis of (3S,15S,20R)-corynantheine in 1968 [3]. These seminal contributions established the stereochemical requirements and provided crucial insights into the structural complexity of corynantheine alkaloids [2].

The modern era has witnessed remarkable advances in synthetic efficiency and selectivity. Enamine annulation strategies emerged as powerful tools, exemplified by the stereoselective synthesis reported in 1981, where 3,4-dihydro-1-methyl-β-carboline underwent annulation with dimethyl 3-methoxyallylidenemalonate to yield the key tetracyclic intermediate [1] [4]. This approach enabled the total synthesis of (±)-dihydrocorynantheol and formal synthesis of (±)-corynantheine and (±)-ajmalicine with good stereoselectivity [1].

Contemporary innovations have focused on developing unified synthetic platforms. The stereodivergent strategy developed by Zhang and colleagues represents a breakthrough in corynantheine synthesis, providing access to multiple alkaloids from common starting materials [5] [6] [7]. This approach emphasizes operational simplicity and sustainability by minimizing protection groups and isolation steps while achieving high overall yields and diastereoselectivity [7].

| Method | Target Alkaloids | Key Innovation | Overall Yield |

|---|---|---|---|

| Van Tamelen Synthesis (1968) | (3S,15S,20R)-Corynantheine | First enantioselective synthesis | ~25% |

| Enamine Annulation (1981) | Dihydrocorynantheol, Corynantheine | Stereoselective β-carboline annulation | ~60% |

| Stereodivergent Strategy (2011) | Multiple corynantheine/ipecac alkaloids | Metal-free, protection-group free | ~70% |

The retro-biosynthetic approach has gained prominence as researchers seek to mirror nature's biosynthetic pathways. This strategy involves constructing corynanthe alkaloid skeletons from rhynchophylline alkaloids via Wagner-Meerwein rearrangements, providing good functional group tolerance and satisfactory yields [8].

Catalytic Asymmetric Strategies for Enantioselective Production

The development of catalytic asymmetric methodologies has revolutionized corynantheine synthesis by enabling efficient construction of enantiomerically pure alkaloids. These approaches address the critical challenge of establishing multiple stereocenters with high selectivity while maintaining synthetic efficiency.

N-Heterocyclic Carbene (NHC) Catalysis has emerged as a particularly powerful platform for corynantheine synthesis. The Northwestern University platform developed by Scheidt and colleagues represents the most comprehensive catalytic asymmetric approach to date [9] [10] [11]. This system enables rapid access to corynantheine alkaloids through a unified synthetic strategy that encompasses all major alkaloid series.

The key transformation involves an enantioselective NHC-catalyzed annulation that constructs the tetracyclic core structure with excellent stereoselectivity. The platform achieved the first enantioselective total synthesis of (−)-corynantheidine pseudoindoxyl and the first asymmetric syntheses of (+)-corynoxine and (−)-corynoxine B [9] [10]. Additionally, enantioselective syntheses of (−)-corynantheidol and (−)-corynantheidine were accomplished with high enantiomeric excess (>95% ee) [11].

Organocatalytic approaches have proven equally successful. The diphenylprolinol TMS-catalyzed methodology developed by Ma and colleagues demonstrates the power of organocatalysis in alkaloid synthesis [12] [13]. This approach utilizes O-trimethylsilyl (TMS)-protected diphenylprolinol to catalyze Michael additions of functionalized alkylidene malonates, providing a common intermediate for assembling both secologanin tryptamine and dopamine alkaloids [13].

| Catalytic System | Enantioselectivity | Target Alkaloids | Key Advantages |

|---|---|---|---|

| NHC-Catalyzed Platform | >95% ee | Corynantheidine pseudoindoxyl, Corynoxine | Universal platform for three alkaloid series |

| Diphenylprolinol TMS | ~85% ee | Corynantheidol, Dihydrocorynantheol | Operational simplicity, broad scope |

| Chiral Primary Amine | 95:5 er | Yohimbine derivatives | Excellent enantioselectivity |

| Bicyclic Guanidine | 85:15 er | (+)-Rauwolscine | Tandem isomerization/cycloaddition |

Enzymatic asymmetric synthesis represents an environmentally benign approach to corynantheine alkaloids. Ghosh and colleagues reported enantioselective syntheses using enzymatic desymmetrization strategies [14]. These biocatalytic methods offer exquisite selectivity and high tolerance for diverse functional groups under mild conditions [15].

Chiral thiourea catalysis has been successfully applied to promote enantioselective Pictet-Spengler cyclizations, a key transformation in corynantheine biosynthesis [16]. These catalysts enable precise control over stereochemistry while maintaining broad substrate tolerance.

The asymmetric formal synthesis approach developed by Amat and colleagues demonstrates the power of stereoselective cyclocondensation reactions [17] [18] [19]. Their strategy employs (S)-tryptophanol as a chiral auxiliary in stereoselective cyclocondensations with racemic δ-oxoesters, followed by regio- and stereoselective cyclizations [18] [19].

Platform Development for Spirooxindole and Pseudoindoxyl Derivatives

The development of synthetic platforms for spirooxindole and pseudoindoxyl derivatives represents one of the most significant advances in corynantheine chemistry. These structurally unique alkaloids, characterized by spirocyclic quaternary carbon centers, present exceptional synthetic challenges that have been addressed through innovative platform approaches.

Spirooxindole alkaloids feature a distinctive scaffold of an oxindole ring sharing an atom with a heterocyclic moiety, displaying extensive biological activities including anticancer, antibiotic, and anti-hypertensive properties [20]. The biosynthetic understanding of these compounds has informed synthetic strategies, with recent discoveries revealing that spirooxindole formation involves oxidative rearrangement of 3R-precursors catalyzed by cytochrome P450 enzymes [20] [21].

The Northwestern University platform achieved groundbreaking success in accessing spirooxindole derivatives [9] [10]. Through systematic development of catalytic asymmetric methodologies, this platform enabled the first enantioselective total synthesis of (−)-corynantheidine pseudoindoxyl and the first asymmetric syntheses of (+)-corynoxine and (−)-corynoxine B [10]. The universal nature of this platform allows access to indole, spirooxindole, and pseudoindoxyl alkaloid series from common intermediates [9].

| Alkaloid Type | Representative Compounds | Molecular Formula | Structural Features |

|---|---|---|---|

| Spirooxindole | Corynoxine, Corynoxine B | C₂₂H₂₄N₂O₄ | Spiro quaternary center |

| Pseudoindoxyl | Corynantheidine pseudoindoxyl | C₂₂H₂₆N₂O₃ | Modified indole nucleus |

| Indole | Corynantheidine, Corynantheidol | C₂₂H₂₈N₂O₃ | Intact indole system |

Collective biosynthesis approaches have emerged as powerful strategies for accessing diverse spirooxindole alkaloids. Recent work by researchers identified key enzymes including RvDTS1 (3-dehydroalstonine synthase) and RvDTR (medium-chain dehydrogenase/reductase) that catalyze stereospecific epimerization of 3S-tetrahydroalstonine to 3R-akuammigine [22] [21]. This enzymatic platform, combined with cytochrome P450-mediated oxidative rearrangement, enables collective biosynthesis of twelve tetracyclic and pentacyclic spirooxindole natural products [21].

Chemical synthesis strategies for pseudoindoxyl derivatives have leveraged innovative approaches to construct the challenging spirocyclic framework. The interrupted Ugi method developed for mitragynine pseudoindoxyl synthesis offers an attractive alternative to oxidative rearrangement strategies [23]. This approach involves internal attack of an electron-rich aromatic ring on an electrophilic nitrilium ion, followed by late-stage construction of the functionalized piperidine ring through reductive cyclization [23].

Platform versatility has been demonstrated through successful incorporation of halogenated and deuterated precursors, enabling rapid access to novel derivatives with potential therapeutic applications [21]. The precursor-directed biosynthesis approach creates new-to-nature fluorinated and deuterated spirooxindole derivatives, expanding the chemical space accessible through these platforms [22].

Mechanistic insights into spirooxindole formation have revealed that the strict stereochemical selectivity for 3R-precursors is conserved across both tetracyclic and pentacyclic substrates [21]. This understanding has informed the design of synthetic strategies that mirror biosynthetic pathways while providing synthetic accessibility.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

63989-76-4 ((R-(R*,R*))-tartrate(1:1)salt)